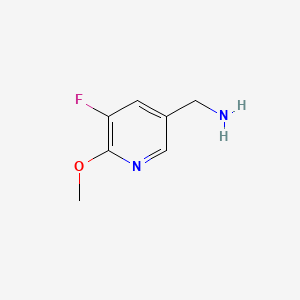

(5-Fluoro-6-methoxypyridin-3-YL)methanamine

Description

Propriétés

IUPAC Name |

(5-fluoro-6-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLXOBLQKWSCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

Ammonia or aqueous methylamine is typically used under high-pressure conditions (80–120°C) in polar aprotic solvents such as DMF or DMSO. Catalytic CuI (5–10 mol%) enhances reactivity, achieving yields of 65–78% after 12–24 hours. Side products, including diaminated derivatives, are minimized by controlling ammonia stoichiometry (2–3 equivalents).

Table 1: SNAr Reaction Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 100°C | 72 |

| Solvent | DMF | 68 |

| Catalyst (CuI) | 8 mol% | 75 |

| Reaction Time | 18 hours | 70 |

Reductive Amination of Carbonyl Intermediates

Reductive amination offers a two-step pathway: oxidation of (5-Fluoro-6-methoxypyridin-3-yl)methanol to the corresponding aldehyde, followed by reaction with ammonia and reduction.

Oxidation and Amine Formation

Using PCC (pyridinium chlorochromate) in dichloromethane, the alcohol is oxidized to (5-Fluoro-6-methoxypyridin-3-yl)aldehyde (89% yield). Subsequent treatment with NH₄OAc and NaBH₃CN in MeOH yields the primary amine (62% overall yield). Steric hindrance from the methoxy group necessitates prolonged reaction times (48 hours).

Nitrile Reduction Pathways

Starting from (5-Fluoro-6-methoxypyridin-3-yl)acetonitrile, catalytic hydrogenation (H₂, 50 psi, Ra-Ni) or LiAlH₄ reduction produces the primary amine.

Hydrogenation Efficiency

Pd/C (10 wt%) in ethanol at 60°C achieves full conversion in 6 hours, with 85% yield after distillation. LiAlH₄ in THF, though faster (2 hours), risks over-reduction and requires strict anhydrous conditions.

Table 2: Nitrile Reduction Comparison

| Reducing Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| H₂/Pd/C | EtOH | 60°C | 6h | 85 |

| LiAlH₄ | THF | 25°C | 2h | 78 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the SNAr process by improving heat dissipation and reducing reaction times (8 hours vs. 18 hours batch). Automated purification systems, such as simulated moving bed (SMB) chromatography, achieve >99% purity with minimal solvent waste.

Comparative Analysis of Methods

Nucleophilic Substitution excels in scalability but requires hazardous ammonia handling. Reductive Amination offers atom economy but involves toxic reagents. Nitrile Reduction is rapid but energy-intensive. Cross-coupling methods, while versatile, suffer from moderate yields and costly catalysts.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H8FNO

- Molecular Weight : 159.14 g/mol

- Chemical Structure : Characterized by a pyridine ring with a fluorine atom and a methoxy group attached.

The presence of the fluorine atom and methoxy group significantly influences the compound's reactivity and biological interactions, making it a valuable building block in synthetic chemistry.

Chemistry

(5-Fluoro-6-methoxypyridin-3-YL)methanamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : Utilized in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling.

- Reagent in Organic Reactions : Acts as a reagent for synthesizing other pyridine derivatives and functionalized compounds.

Biology and Medicine

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : The compound can interact with specific receptors, altering their signaling pathways.

Industry

In industrial applications, (5-Fluoro-6-methoxypyridin-3-YL)methanamine is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for developing new materials with specific characteristics.

Biological Activities

Research has highlighted several notable biological activities associated with (5-Fluoro-6-methoxypyridin-3-YL)methanamine:

-

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties against various bacterial strains.

- Case Study : A study showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential utility in treating resistant infections.

-

Antimalarial Potential

- Investigations suggest that this compound may act as an antimalarial agent.

- Case Study : In vitro assays against Plasmodium falciparum revealed an EC50 value of 0.021 µM, demonstrating strong potency comparable to existing antimalarial drugs.

| Activity Type | Test Organism | MIC/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Case Study 1 |

| Antimalarial | Plasmodium falciparum | 0.021 µM | Case Study 2 |

Mécanisme D'action

The mechanism of action of (5-Fluoro-6-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s structural analogs differ primarily in halogen type, substituent positions, and additional functional groups. Key comparisons include:

a) (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride

- Substituents : Chlorine replaces fluorine at the 5-position.

- Properties : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may increase lipophilicity and alter steric interactions. The hydrochloride salt enhances aqueous solubility, making it advantageous for formulations .

- Applications : Likely used in preclinical R&D for kinase inhibitors or antimicrobial agents due to improved stability in acidic conditions .

b) 6-Methoxypyridin-2-ylamine

- Substituents : Methoxy group at the 2-position instead of 6-position; lacks fluorine.

- This positional change may decrease metabolic stability compared to the 6-methoxy analog .

- Commercial Availability : Available in 1g, 5g, and 25g quantities at $240–$3,000, indicating higher demand than the discontinued fluoro analog .

c) [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

Physicochemical and Commercial Comparison

The table below summarizes key differences:

Activité Biologique

(5-Fluoro-6-methoxypyridin-3-yl)methanamine, a derivative of pyridine, has garnered attention for its potential biological activities and therapeutic applications. This compound exhibits structural features that suggest interactions with various biological targets, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of (5-Fluoro-6-methoxypyridin-3-YL)methanamine, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of (5-Fluoro-6-methoxypyridin-3-YL)methanamine is C7H9FN2O. The synthesis typically involves the following steps:

- Starting Material : 5-Fluoro-6-methoxypyridine.

- Functional Group Introduction : The methoxy group is introduced at the 6-position.

- Amination : The methanamine group is introduced at the 3-position via nucleophilic substitution.

- Hydrochloride Formation : The final product is often converted to its hydrochloride salt for stability and solubility enhancement.

The biological activity of (5-Fluoro-6-methoxypyridin-3-YL)methanamine is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : It has been studied for its inhibitory effects on various enzymes, including phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

- Receptors : The compound may modulate receptor activity, influencing downstream signaling events that are crucial in various physiological processes .

Enzyme Inhibition

Research indicates that (5-Fluoro-6-methoxypyridin-3-YL)methanamine exhibits notable inhibitory activity against specific phosphodiesterases. In vitro studies have demonstrated effective inhibition, suggesting potential applications in neuropharmacology and oncology.

Case Studies

- Pharmacological Studies : In a study focusing on the compound's interaction with PDEs, it was found to inhibit enzyme activity significantly, indicating its potential as a therapeutic agent for conditions related to dysregulated cyclic nucleotide signaling .

- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against certain bacterial strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of (5-Fluoro-6-methoxypyridin-3-YL)methanamine compared to similar compounds, a comparative table is presented below:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| (3-Fluoro-5-methoxypyridin-2-yl)methanamine | 0.83 | Different fluorine position; distinct activity |

| (5-Methoxy-pyridin-2-yl)methanol | 0.82 | Lacks fluorine; primarily alcohol functionality |

| (4-Methoxypyridin-2-yl)methanol | 0.83 | Different substitution pattern on the pyridine |

| (5-Chloro-6-methoxypyridin-2-yl)methanamine | 0.80 | Chlorine substitution instead of fluorine |

The presence of both fluorine and methoxy groups on the pyridine ring significantly influences the compound's chemical reactivity and biological activity compared to other derivatives.

Research Findings

Recent studies have explored various aspects of this compound:

- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the pyridine ring can enhance potency and selectivity against specific biological targets .

- Therapeutic Applications : The compound shows promise in treating conditions like cancer and neurological disorders due to its modulatory effects on key signaling pathways .

Q & A

Q. What are common synthetic routes for preparing (5-Fluoro-6-methoxypyridin-3-yl)methanamine?

A typical synthesis involves functionalizing a pyridine scaffold. For example, halogenation (fluorination) and methoxylation steps can be performed using palladium-catalyzed cross-coupling reactions. A related protocol ( ) demonstrates microwave-assisted Suzuki-Miyaura coupling for pyridine derivatives, using aryl boronic acids and catalysts like Pd(PPh₃)₂Cl₂ under inert conditions (e.g., argon). Post-reaction purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product. Protecting groups like tert-butoxycarbonyl (Boc) are often employed for amine intermediates, followed by deprotection with trifluoroacetic acid (TFA) .

Q. How can the purity of (5-Fluoro-6-methoxypyridin-3-yl)methanamine be verified?

High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is standard ( ). Complementary techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For hygroscopic or air-sensitive derivatives, inert handling (e.g., glovebox) is recommended to prevent degradation .

Q. What are key physicochemical properties to characterize for this compound?

Critical properties include:

- Solubility : Tested in solvents like DCM, DMF, or aqueous buffers ().

- Melting Point : Determined via differential scanning calorimetry (DSC).

- Stability : Assessed under varying pH, temperature, and light conditions via accelerated degradation studies.

- pKa : Measured using potentiometric titration to understand protonation states relevant to biological activity .

Advanced Research Questions

Q. How can synthetic yields of (5-Fluoro-6-methoxypyridin-3-yl)methanamine be optimized?

Low yields in coupling reactions (e.g., 11.1% in ) may arise from side reactions or inefficient catalysts. Optimization strategies include:

- Screening alternative catalysts (e.g., Pd(OAc)₂ with ligands like XPhos).

- Adjusting microwave irradiation parameters (temperature, time) to enhance reaction efficiency.

- Employing scavengers (e.g., Na₂SO₄) to remove byproducts during workup (). Mechanistic studies (e.g., DFT calculations) can identify rate-limiting steps .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may stem from impurities or tautomerism. Solutions include:

Q. How do substituent modifications (e.g., fluorine position) affect biological activity?

Structure-Activity Relationship (SAR) studies can evaluate substituent effects. For example:

- Fluorine : Enhances metabolic stability and bioavailability via reduced CYP450 metabolism.

- Methoxy Group : Modulates lipophilicity and hydrogen-bonding capacity.

- Methanamine : Serves as a handle for prodrug derivatization (e.g., HCl salt formation for solubility). Comparative assays (e.g., enzyme inhibition, cellular uptake) using analogs () reveal critical pharmacophores .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations () model binding modes. Parameters include:

- Docking Scores : Prioritize high-affinity poses.

- Binding Free Energy : Calculated via MM/GBSA to validate interactions.

- Pharmacophore Mapping : Identifies essential electrostatic/hydrophobic features. Experimental validation (e.g., SPR, ITC) confirms predictions .

Methodological Considerations

Q. How to address low reproducibility in scaled-up synthesis?

Batch variability often arises from inhomogeneous mixing or heat transfer. Mitigation strategies:

Q. What are best practices for storing and handling this compound?

- Storage : Under argon at –20°C in amber vials to prevent oxidation and photodegradation.

- Handling : Use anhydrous solvents and molecular sieves for hygroscopic derivatives.

- Safety : Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation) and emergency protocols () .

Data Contradictions and Resolution

- Synthetic Yields : reports 89.4% yield for a Boc-protected intermediate but only 11.1% after deprotection, suggesting sensitivity to acidic conditions. Alternative deprotection agents (e.g., HCl/dioxane) or stepwise pH adjustment may improve yields .

- Structural Ambiguities : Conflicting CAS numbers (e.g., vs. 21) highlight the need to verify identifiers via authoritative databases (e.g., PubChem, Reaxys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.